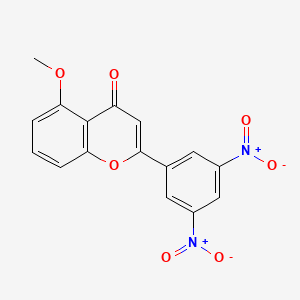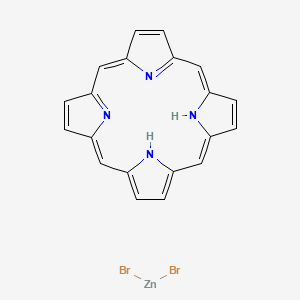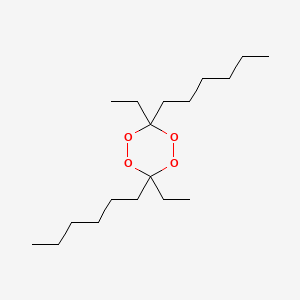
(6S)-6-(3-Fluorophenyl)-4-(prop-2-en-1-yl)morpholin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6S)-6-(3-Fluorophenyl)-4-(prop-2-en-1-yl)morpholin-3-one is a synthetic organic compound that belongs to the class of morpholinones This compound features a morpholine ring substituted with a fluorophenyl group and a prop-2-en-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-6-(3-Fluorophenyl)-4-(prop-2-en-1-yl)morpholin-3-one typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with an appropriate halogenated compound under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.
Addition of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group can be added through an alkylation reaction using an allyl halide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions may lead to the formation of reduced derivatives, such as alcohols or amines.
Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Substitution reactions may involve reagents like halogens, nucleophiles, or electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (6S)-6-(3-Fluorophenyl)-4-(prop-2-en-1-yl)morpholin-3-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules, such as proteins or nucleic acids. It could serve as a probe or ligand in biochemical assays.
Medicine
In medicine, this compound may be investigated for its pharmacological properties. It could be a candidate for drug development, particularly if it exhibits activity against specific biological targets.
Industry
In industrial applications, this compound may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism of action of (6S)-6-(3-Fluorophenyl)-4-(prop-2-en-1-yl)morpholin-3-one involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific context of its use.
Comparación Con Compuestos Similares
Similar Compounds
(6S)-6-(3-Chlorophenyl)-4-(prop-2-en-1-yl)morpholin-3-one: Similar structure with a chlorine atom instead of a fluorine atom.
(6S)-6-(3-Methylphenyl)-4-(prop-2-en-1-yl)morpholin-3-one: Similar structure with a methyl group instead of a fluorine atom.
(6S)-6-(3-Bromophenyl)-4-(prop-2-en-1-yl)morpholin-3-one: Similar structure with a bromine atom instead of a fluorine atom.
Uniqueness
The uniqueness of (6S)-6-(3-Fluorophenyl)-4-(prop-2-en-1-yl)morpholin-3-one lies in the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Propiedades
Número CAS |
920798-20-5 |
|---|---|
Fórmula molecular |
C13H14FNO2 |
Peso molecular |
235.25 g/mol |
Nombre IUPAC |
(6S)-6-(3-fluorophenyl)-4-prop-2-enylmorpholin-3-one |
InChI |
InChI=1S/C13H14FNO2/c1-2-6-15-8-12(17-9-13(15)16)10-4-3-5-11(14)7-10/h2-5,7,12H,1,6,8-9H2/t12-/m1/s1 |
Clave InChI |
HUZKNTAQXAZBMB-GFCCVEGCSA-N |
SMILES isomérico |
C=CCN1C[C@@H](OCC1=O)C2=CC(=CC=C2)F |
SMILES canónico |
C=CCN1CC(OCC1=O)C2=CC(=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(Methoxymethyl)phenyl]-2-methyl-1,3-dioxolane](/img/structure/B12620578.png)
![2-Amino-5-{[(2,6-dichloropyridin-3-yl)amino]methyl}phenol](/img/structure/B12620581.png)
![N-Hydroxy-N~2~-[(2-methylphenyl)methyl]glycinamide](/img/structure/B12620586.png)
![[{2,5-Bis[tri(propan-2-yl)silyl]-1,4-phenylene}di(ethyne-2,1-diyl)]bis(trimethylsilane)](/img/structure/B12620594.png)


![4-[4-(1-Cyclohexylideneethyl)phenyl]morpholine](/img/structure/B12620602.png)



![(2S)-2-(4-Chlorophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B12620631.png)
![(3S)-4-Methyl-3-[(2S)-2-(pyridin-2-yl)aziridin-1-yl]pentan-2-one](/img/structure/B12620636.png)
![2-Propenoic acid, 3-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-, ethyl ester](/img/structure/B12620644.png)
